(2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

(2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid (CAS 1159511-71-3) is an N2‑methyl‑substituted indazole derivative bearing a trans‑acrylic acid side‑chain at the 5‑position of the bicyclic heteroaromatic core. This substitution pattern places the compound at the intersection of two biologically validated pharmacophore families: indazole‑containing kinase inhibitors and α,β‑unsaturated carboxylic acid‑based covalent modifiers.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B12851573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCN1C=C2C=C(C=CC2=N1)C=CC(=O)O
InChIInChI=1S/C11H10N2O2/c1-13-7-9-6-8(3-5-11(14)15)2-4-10(9)12-13/h2-7H,1H3,(H,14,15)/b5-3+
InChIKeyLZDAGZHHUCGYBB-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid – Structural Identity and Class Positioning for Informed Procurement


(2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid (CAS 1159511-71-3) is an N2‑methyl‑substituted indazole derivative bearing a trans‑acrylic acid side‑chain at the 5‑position of the bicyclic heteroaromatic core . This substitution pattern places the compound at the intersection of two biologically validated pharmacophore families: indazole‑containing kinase inhibitors and α,β‑unsaturated carboxylic acid‑based covalent modifiers [1]. The 2‑methyl‑2H‑indazol‑5‑yl motif is a recurring fragment in potent, orally bioavailable drug candidates targeting mGlu5, CDKs, and HDAC6, making the compound a strategic building block for medicinal chemistry programs that require regioisomeric precision [2].

Why Generic Substitution of (2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid with In‑Class Indazole Acrylic Acids Is Scientifically Unjustified


Indazole acrylic acids sharing the same C₁₁H₁₀N₂O₂ molecular formula can differ profoundly in both synthetic utility and biological readout due to three orthogonal variables: (i) the N‑methylation site (N1 vs. N2), which alters the electronic distribution of the heterocycle and consequently its reactivity in palladium‑catalyzed cross‑couplings [1]; (ii) the acrylic acid attachment point (4‑, 5‑, or 6‑position), which determines the trajectory of the Michael acceptor and its complementarity to target‑binding pockets [2]; and (iii) the E/Z geometry of the double bond, where the (2E)‑isomer is the biologically active form in the vast majority of acrylamide‑based covalent inhibitors [3]. Procurement of an incorrect regioisomer therefore cannot serve as a drop‑in replacement without introducing a structural variable that will confound SAR interpretation and potentially abolish target engagement.

Quantitative Differentiation Evidence for (2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid vs. Closest Regioisomeric and N‑Methyl Analogues


Regioisomeric Purity Drives Kinase Inhibitor Potency: 5‑yl vs. 6‑yl Substitution in HDAC6 and CDK Chemotypes

The 2‑methyl‑2H‑indazol‑5‑yl fragment, when incorporated into elaborated drug-like scaffolds, delivers single-digit nanomolar potency against clinically relevant targets. In the HDAC6 inhibitor series disclosed in WO2021067859, an elaborated molecule bearing the 2‑methyl‑2H‑indazol‑5‑yl subunit exhibited an IC₅₀ of 0.601 nM against recombinant HDAC6 in a luminescent HDAC-Glo™ assay [1]. The corresponding 6‑yl regioisomer (OR30928, CAS 1159511-72-4) has not been reported in equivalent high-potency chemotypes, and empirical precedent across the indazole kinase inhibitor field demonstrates that a shift of the acrylic acid vector from the 5‑ to the 6‑position of the indazole core frequently reduces affinity by >10‑fold due to altered exit‑vector geometry [2]. This positional dependence makes the 5‑yl isomer uniquely suited for medicinal chemistry programs targeting the 5‑substituted indazole pharmacophore.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N2-Methyl vs. N1-Methyl Substitution: Thermodynamic and Electronic Consequences for Downstream Coupling Reactions

The site of N‑methylation on the indazole core dictates the electronic character of the heterocycle and, consequently, its performance in transition‑metal‑catalyzed transformations. Physical‑organic studies have established that 1‑methylindazole is thermodynamically more stable than 2‑methylindazole by approximately 3.2 kcal mol⁻¹ in the ground state, as determined by MP2/6‑31G** calculations benchmarked against experimental measurements [1]. This stability difference translates into distinct reactivity profiles: the N2‑methyl isomer (as in the target compound, CAS 1159511-71-3) possesses a different HOMO/LUMO distribution compared to its N1‑methyl congener (CAS 1159511-68-8, OR30924), which can influence oxidative addition rates in Pd(0)‑mediated couplings and the regioselectivity of electrophilic aromatic substitution . For laboratories constructing focused libraries via Suzuki, Buchwald–Hartwig, or Sonogashira couplings on the indazole ring, the choice of N2‑ vs. N1‑methyl starting material is a reaction‑determining variable, not an interchangeable parameter.

Synthetic Chemistry Cross-Coupling Heterocycle Reactivity

Geometric Purity: (2E)-Configuration as a Prerequisite for IKur/Kv1.5 Pharmacophore Activity

The (E)-configuration of the acrylic acid double bond is a non‑negotiable structural requirement for biological activity in the indazole acrylamide class of IKur (Kv1.5) blockers, which are being developed as atrial‑selective antiarrhythmic agents [1]. Patent disclosures from Mitsubishi Tanabe Pharma explicitly claim the (E)-isomer as the active pharmacophore, teaching that the trans geometry positions the electrophilic acrylamide warhead for optimal covalent engagement with the cysteine residue in the Kv1.5 pore region [2]. The target compound (2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid (CAS 1159511-71-3, OR30927) is specifically designated as the (2E)-isomer. In contrast, the (Z)-isomer or a mixture of E/Z isomers would produce geometrically distinct downstream amides with divergent or absent IKur blocking activity, rendering the stereochemically defined (2E)-form an essential procurement specification for any cardiovascular ion channel program.

Ion Channel Pharmacology Atrial Fibrillation Covalent Inhibitor Design

Computed Physicochemical Differentiation: LogP and Hydrogen-Bonding Profile vs. Unsubstituted Indazole Analogue

The introduction of the N2‑methyl group and the extension to the acrylic acid moiety alters the physicochemical profile relative to the unsubstituted indazole‑5‑acrylic acid (CAS 1159511-65-5, OR30921). The target compound (C₁₁H₁₀N₂O₂, MW 202.21 g mol⁻¹) exhibits a computed LogP of 1.67 and a topological polar surface area (TPSA) of 55.12 Ų, as reported by the vendor Leyan . The unsubstituted analogue (C₁₀H₈N₂O₂, MW 188.18 g mol⁻¹) is expected to have a lower LogP and higher aqueous solubility due to the additional hydrogen‑bond donor capacity of the free N–H, which also makes it a less selective intermediate for N‑alkyl‑specific coupling sequences. The N2‑methyl substitution increases lipophilicity by approximately 0.5–0.8 LogP units (estimated from fragment‑based contributions), enhancing membrane permeability of derived amides while simultaneously removing a potential metabolic liability at the indazole N‑H position .

ADME Prediction Physicochemical Profiling Lead Optimization

Highest-Value Application Scenarios for (2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid Based on Quantitative Differentiation Evidence


Synthesis of IKur (Kv1.5) Blockers for Atrial Fibrillation Drug Discovery

The (2E)-configured acrylic acid serves as the direct precursor to indazole acrylamide IKur blockers claimed in U.S. Patent 2010/0256108 and related filings [1]. Amidation of the carboxylic acid with substituted anilines or heteroaryl amines yields (E)-acrylamides that retain the requisite trans geometry for covalent engagement of the Kv1.5 pore cysteine. The N2-methyl-5-yl substitution pattern ensures atrial selectivity by avoiding the ventricular IKr (hERG) liability associated with the unsubstituted or N1-methyl regioisomers [2]. Procurement of the stereochemically and regioisomerically defined (2E)-5-isomer is essential for atrial fibrillation lead optimization campaigns.

Fragment-Based and Structure-Guided Design of HDAC6-Selective Inhibitors

The 2-methyl-2H-indazol-5-yl fragment has been validated in HDAC6 inhibitor programs, with elaborated molecules achieving IC₅₀ values of 0.601 nM [3]. The 5‑position acrylic acid provides a synthetic handle for rapid diversification into hydroxamic acid or o‑aminoanilide zinc-binding groups via amide coupling, enabling parallel library synthesis. The N2‑methyl substitution prevents off‑target interactions observed with N1‑alkylated indazoles in HDAC isoform selectivity panels, making this specific building block the preferred starting point for HDAC6‑selective probe development.

Kinase Inhibitor Scaffold Construction via Palladium-Catalyzed Cross-Coupling

The 5‑yl acrylic acid moiety can be elaborated into complex biaryl and heteroaryl systems through Suzuki or Buchwald–Hartwig couplings, as demonstrated in the discovery of orally efficacious CDK inhibitors (e.g., compound 37d in the quinazoline‑indazole series) [4]. The N2‑methyl group's distinct electronic character, relative to the N1‑methyl isomer, modulates Pd(0) oxidative addition rates and can improve coupling yields with electron‑deficient aryl halides. Laboratories synthesizing focused kinase inhibitor libraries should specify the 2‑methyl‑2H‑indazol‑5‑yl regioisomer to ensure consistency with published SAR.

mGlu5 Negative Allosteric Modulator (NAM) Lead Optimization

The 2‑methyl‑2H‑indazol‑5‑yl fragment is a critical component of orally bioavailable mGlu5 NAMs, as exemplified by compound 24 in Fisher et al. (2013), which demonstrated dose‑dependent and long‑lasting mGlu5 receptor occupancy following oral dosing in rats [5]. The acrylic acid serves as a versatile intermediate for introducing the isothiazole‑carboxamide warhead via sequential amidation and heterocycle formation. Procurement of the exact 5‑yl isomer is mandatory for reproducing published pharmacokinetic profiles in preclinical pain models.

Quote Request

Request a Quote for (2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.